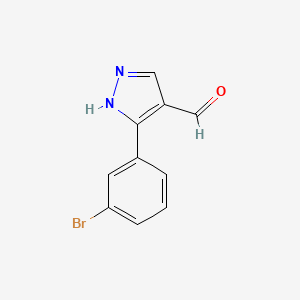

3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-2-7(4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIUREILNBMIQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development. Its unique five-membered heterocyclic structure imparts a range of biological activities, making it a privileged scaffold in the design of novel therapeutic agents. Compounds incorporating the pyrazole moiety have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The specific biological function of a pyrazole derivative is intrinsically linked to the nature and position of its substituents. The title compound, 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, is a key intermediate, providing a versatile platform for further molecular elaboration. The presence of the reactive carbaldehyde group at the 4-position allows for a multitude of subsequent chemical transformations, while the bromophenyl substituent at the 3-position offers a site for cross-coupling reactions, enabling the synthesis of a diverse library of complex molecules for drug discovery and materials science applications.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The most direct and widely employed synthetic route to 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4][5] This powerful formylation method allows for the introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring. In the context of this synthesis, the Vilsmeier-Haack reaction facilitates the cyclization of a hydrazone precursor and the concurrent formylation at the 4-position of the newly formed pyrazole ring.

The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyleniminium salt, generated in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6] This electrophilic species is the key reactant that drives the formylation process.

The overall synthetic strategy commences with the preparation of the requisite hydrazone intermediate from 3'-bromoacetophenone. This is a crucial step that sets the stage for the subsequent cyclization and formylation.

Visualizing the Synthesis Pathway

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound, adapted from established procedures for analogous compounds.[7][8][9]

Part 1: Synthesis of 3'-Bromoacetophenone Hydrazone

-

Reaction Setup: To a solution of 3'-bromoacetophenone (1 equivalent) in ethanol (5-10 volumes), add hydrazine hydrate (1.2 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3'-bromoacetophenone hydrazone as a solid.

Part 2: Vilsmeier-Haack Formylation to Yield this compound

-

Preparation of the Vilsmeier Reagent: In a separate flask, N,N-dimethylformamide (DMF, 10-15 volumes) is cooled in an ice bath. Phosphorus oxychloride (POCl₃, 3-4 equivalents) is added dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Hydrazone: A solution of 3'-bromoacetophenone hydrazone (1 equivalent), synthesized in Part 1, dissolved in a minimal amount of DMF is added dropwise to the pre-formed Vilsmeier reagent.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to 60-70 °C and stirred for 4-6 hours.[7] TLC should be used to monitor the consumption of the starting material.

-

Work-up and Isolation: The reaction mixture is then cooled to room temperature and carefully poured into crushed ice. The acidic solution is neutralized by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until a pH of 8-9 is reached.

-

Purification: The precipitated crude product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[7]

Data Summary and Expected Results

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| 3'-Bromoacetophenone | C₈H₇BrO | 199.04 | - | - |

| 3'-Bromoacetophenone Hydrazone | C₈H₉BrN₂ | 213.08 | > 90% | Solid |

| This compound | C₁₀H₇BrN₂O | 251.08 | 50-60% | Solid |

Causality and Experimental Choices

-

Choice of Starting Material: 3'-Bromoacetophenone is a readily available and versatile starting material for this synthesis.[10] The position of the bromine atom on the phenyl ring directly dictates its position in the final product.

-

Hydrazone Formation: The condensation reaction with hydrazine hydrate is a standard and efficient method for converting ketones to their corresponding hydrazones, which are the essential precursors for the subsequent cyclization.

-

The Vilsmeier-Haack Reagent: The combination of DMF and POCl₃ is the classic and most cost-effective choice for generating the Vilsmeier reagent. The stoichiometry of the reagent is crucial; an excess is typically used to ensure complete conversion of the hydrazone.

-

Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process, and maintaining a low temperature is critical to prevent its decomposition. The subsequent reaction with the hydrazone requires heating to overcome the activation energy for cyclization and formylation.

-

Aqueous Work-up: The quenching of the reaction with ice water serves to hydrolyze the intermediate iminium salt to the final aldehyde product and to precipitate the organic compound. Neutralization is necessary to remove any remaining acidic reagents.

Conclusion and Future Directions

The Vilsmeier-Haack reaction provides a reliable and scalable pathway for the synthesis of this compound. The protocol outlined in this guide is robust and can likely be adapted for the synthesis of a variety of substituted 3-aryl-1H-pyrazole-4-carbaldehydes by simply varying the starting acetophenone derivative. The resulting product is a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. Further derivatization of the carbaldehyde and the bromophenyl moiety can lead to the generation of diverse chemical libraries for biological screening and the development of novel functional materials.

References

- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Google Scholar.

- Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.

- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010). MDPI.

- Shetty, P., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5035-5039.

- Kumar, A., & Aggarwal, R. (2012). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 77(17), 7487-7495.

- Reaction of Chalcones with Phenylhydrazine in Reflux Conditions. (2018). ResearchGate.

- Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.

- Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397.

- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2020). Organic & Biomolecular Chemistry, 18(33), 6495-6505.

- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (2018). Thieme Chemistry.

- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins. (2007). ResearchGate.

- Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). KTU ePubl.

- Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1. (2019). ResearchGate.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2016). World Journal of Pharmaceutical Research.

- Vilsmeier-Haack Reaction. (2014). Chem-Station Int. Ed..

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- Efficient and simple synthesis of 3-aryl-1H-pyrazoles. (2006). ElectronicsAndBooks.

- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate.

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation.

- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). arkat usa.

- Vilsmeier-Haack formylation of 1H-pyrazoles. (2020). ResearchGate.

Sources

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer in-depth analysis, field-proven experimental protocols, and expert interpretation of the compound's structural and chemical characteristics. For professionals in drug development, understanding these core properties is paramount for predicting a molecule's behavior, from synthetic handling and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is structured to provide both readily accessible data and the detailed methodologies required for its experimental validation.

Section 1: Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound belongs to the pyrazole class of heterocyclic compounds, which are well-represented scaffolds in numerous biologically active molecules.[1][2] Its structure incorporates three key functional regions that dictate its overall properties: the aromatic 3-bromophenyl ring, the N-H pyrazole core, and the electron-withdrawing 4-carbaldehyde group.

Chemical Structure:

Key Identifiers:

-

Molecular Formula: C₁₀H₇BrN₂O[3]

-

Molecular Weight: 251.08 g/mol [4]

-

Monoisotopic Mass: 249.97418 Da[3]

-

SMILES: O=Cc1cnnc1-c2cccc(Br)c2[3]

-

InChI Key: YMIUREILNBMIQQ-UHFFFAOYSA-N[3]

Section 2: Core Physicochemical Properties and Interpretation

The utility of a compound in a research or development setting is fundamentally governed by its physical properties. These values influence everything from storage and handling to reaction kinetics and biological availability. The following table summarizes the known and predicted properties of this compound.

| Property | Value / Expected Value | Significance & Interpretation |

| Physical State | Expected to be a solid | High molecular weight and planar structure facilitate efficient crystal packing. |

| Melting Point | Not experimentally determined; likely in the 140-155 °C range | Purity assessment is a primary application; a sharp melting range indicates high purity. The estimate is based on analogous structures like 3-phenyl-1H-pyrazole-4-carboxaldehyde (143-150 °C).[5] |

| Solubility Profile | Poorly soluble in water; soluble in organic solvents (DMSO, DMF, Methanol) | The largely nonpolar structure limits aqueous solubility. This is critical for designing biological assays, where stock solutions in organic solvents like DMSO are required. The related 3-phenyl-1H-pyrazole-4-carbaldehyde has a measured water solubility of just 10.3 µg/mL.[6] |

| Lipophilicity (XlogP) | 2.0 (Predicted)[3] | Indicates moderate lipophilicity. This value is favorable for drug candidates, suggesting a balance between aqueous solubility and membrane permeability, aligning with Lipinski's Rule of Five. |

| Acidity/Basicity (pKa) | Not experimentally determined | The pyrazole N-H proton is weakly acidic (pKa ~14-15), while the sp² nitrogen is weakly basic (pKa ~2-3). These values are crucial for predicting the molecule's charge state at physiological pH, which impacts absorption, distribution, and target binding.[7][8] |

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While specific experimental data for this isomer is not widely published, the expected spectral features can be reliably predicted based on its functional groups and data from closely related pyrazole derivatives.[9][10]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehyde proton (CHO) around δ 9.8-10.2 ppm, a singlet for the pyrazole ring proton (C5-H) around δ 8.0-8.5 ppm, a broad singlet for the pyrazole N-H proton, and a complex multiplet pattern in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons of the 3-bromophenyl ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon around δ 185-195 ppm. Aromatic and pyrazole ring carbons will appear in the δ 110-150 ppm region.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong C=O stretch from the aldehyde at approximately 1670-1690 cm⁻¹, a broad N-H stretch around 3200-3400 cm⁻¹, and C-H aromatic stretches just above 3000 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically below 600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for the molecular ion due to the presence of bromine. The M⁺ and [M+2]⁺ peaks will have nearly equal intensity (approximately 1:1 ratio), providing definitive evidence of a single bromine atom in the structure.

Section 4: Experimental Protocols for Property Determination

Theoretical predictions and data from analogous compounds are useful, but experimental verification is the cornerstone of scientific integrity. The following protocols describe robust, standard methods for determining the key physicochemical properties of novel compounds like this compound.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the systematic experimental determination of the core physicochemical properties.

Caption: Logical workflow for experimental characterization.

Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point is a rapid and reliable indicator of a compound's purity. Impurities typically depress and broaden the melting range. This protocol uses a standard digital melting point apparatus.[11][12]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount on a watch glass if necessary.[13]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[14]

-

Accurate Determination: Heat the sample at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting point.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).

Protocol: Qualitative Solubility Assessment

Rationale: Understanding a compound's solubility in various media is critical for its application in synthesis, purification, and biological screening. This protocol establishes a qualitative solubility profile.[15][16]

Methodology:

-

Sample Preparation: Place approximately 10 mg of the solid compound into separate, labeled small test tubes.

-

Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively:

-

Water (polar, protic)

-

5% aq. HCl (acidic)

-

5% aq. NaOH (basic)

-

Methanol (polar, protic organic)

-

Dichloromethane (nonpolar organic)

-

Dimethyl Sulfoxide (DMSO) (polar, aprotic organic)

-

-

Observation: Vigorously shake or vortex each tube for 30-60 seconds.[15][17] Observe and record whether the compound is soluble (forms a clear, homogeneous solution), partially soluble, or insoluble.

-

Interpretation:

-

Solubility in 5% NaOH suggests an acidic functional group (like the pyrazole N-H).

-

Solubility in 5% HCl suggests a basic functional group.

-

Solubility in water indicates high polarity.

-

Solubility in organic solvents indicates significant nonpolar character.

-

Section 5: Conclusion

This compound presents a physicochemical profile of a moderately lipophilic, solid organic compound with poor aqueous solubility. Its predicted XlogP of 2.0 positions it favorably within the chemical space typically explored for drug discovery. The presence of hydrogen bond donors (N-H) and acceptors (C=O, pyrazole N) provides opportunities for specific molecular interactions, which are fundamental to its potential biological activity. While extensive experimental data for this specific isomer is limited in the public domain, the protocols and interpretations provided in this guide equip researchers and drug development professionals with the necessary framework to thoroughly characterize this and other novel chemical entities, ensuring a solid foundation for future research and development endeavors.

References

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Determination of Melting Points. (n.d.). Retrieved from [https://www.mtplcs.org/ourpages/auto/2017/10/24/51357605/Determination of Melting Points.pdf]([Link] of Melting Points.pdf)

- Solubility test for Organic Compounds. (2024, September 24).

- YouTube. (2021, April 29). Solubility test/ Organic lab.

- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.

- National Institutes of Health. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.

- Melting point determination. (n.d.).

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- ResearchGate. (2010). 1 H-NMR spectrum of pyrazole.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- ResearchGate. (n.d.). 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).

- National Institutes of Health. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- National Institutes of Health. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- ResearchGate. (n.d.). Example 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).

- ACS Publications. (2017, February 10). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.

- International Union of Crystallography. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- ETH Zurich Research Collection. (n.d.). Experimental Determination of Physicochemical Properties Driving Phytotoxin Environmental Mobility.

- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde.

- The Handbook of Medicinal Chemistry. (2023, February 3). Physicochemical Properties.

- ResearchGate. (n.d.). Synthesis of the starting compound 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde 1.

- PubChemLite. (n.d.). This compound (C10H7BrN2O).

- ResearchGate. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- World Journal of Pharmaceutical Research. (n.d.). Physicochemical properties of pyrazole derivatives.

- PubChemLite. (n.d.). 1-(4-bromophenyl)-3-(4-nitrophenyl)-1h-pyrazole-4-carbaldehyde.

Sources

- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. PubChemLite - this compound (C10H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. westlab.com [westlab.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. saltise.ca [saltise.ca]

An In-depth Technical Guide to the Structural Characterization of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural characterization of the novel heterocyclic compound, 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. Given the absence of extensive published data for this specific isomer, this document synthesizes established analytical principles and data from closely related analogs to present a robust framework for its synthesis and elucidation.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyrazole and appended phenyl rings dictates the molecule's three-dimensional conformation and, consequently, its biological target affinity and material properties. The title compound, this compound, is a versatile synthetic intermediate. The aldehyde functional group serves as a reactive handle for the construction of more complex molecular architectures, such as Schiff bases, while the bromophenyl moiety offers a site for further functionalization through cross-coupling reactions. An unambiguous structural characterization is paramount to ensuring the integrity of downstream applications.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction facilitates both the cyclization of a suitable precursor and the formylation of the resulting pyrazole ring in a one-pot procedure. The causality behind this choice of reaction lies in its efficiency and the ready availability of starting materials.

The logical workflow for the synthesis is as follows:

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Foreword: The Pyrazole Nucleus - A Privileged Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is a continuous quest for molecular frameworks that offer both structural versatility and potent biological activity. Within the vast realm of heterocyclic compounds, the pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—has unequivocally established itself as a "privileged scaffold."[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding and its bioisosteric relationship with other aromatic systems, have made it a cornerstone in the design of novel therapeutics.[3][4] From blockbuster anti-inflammatory drugs to targeted cancer therapies and treatments for erectile dysfunction, the pyrazole moiety is a recurring motif in a multitude of clinically successful agents.[1][3][5]

This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, explain the rationale behind key experimental evaluations, and provide actionable protocols for assessing the therapeutic potential of novel pyrazole compounds. Our focus is on the synergy of synthetic chemistry, pharmacology, and biological validation that drives the journey of a pyrazole derivative from a laboratory curiosity to a life-changing medication.

The Spectrum of Biological Activity: Key Therapeutic Areas

The pyrazole nucleus is the foundation for drugs across a wide array of therapeutic indications.[6][7][8][9] This structural versatility allows for fine-tuning of substituents to achieve desired selectivity and potency against various biological targets.

Anti-inflammatory and Analgesic Activity

Perhaps the most well-known application of pyrazole derivatives is in the management of pain and inflammation.[10] Several nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure.[7]

Case Study: Celecoxib (Celebrex)

Celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[11][12] The COX-2 enzyme is primarily expressed at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[12][13] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with the inhibition of COX-1, which plays a protective role in the stomach lining.[13][14] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its high selectivity.[12][14]

Mechanism of Action: COX-2 Inhibition Pathway

The anti-inflammatory and analgesic effects of celecoxib are achieved by blocking the conversion of arachidonic acid to prostaglandin H2, the precursor for pro-inflammatory prostaglandins like prostaglandin E2.[12][14] This interruption of the inflammatory cascade alleviates pain and reduces swelling.

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Erectile Dysfunction and Pulmonary Hypertension

The pyrazole scaffold is also central to the treatment of erectile dysfunction and pulmonary arterial hypertension, most notably in the form of sildenafil.

Case Study: Sildenafil (Viagra)

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[15][16][17] The molecular structure of sildenafil mimics that of cyclic guanosine monophosphate (cGMP), allowing it to act as a competitive inhibitor at the active site of the PDE5 enzyme.[15] This enzyme is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature.[16][18]

Mechanism of Action: PDE5 Inhibition Pathway

During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to increase levels of cGMP.[15][16] cGMP induces smooth muscle relaxation, leading to vasodilation and increased blood flow—the physiological basis of an erection.[15] PDE5 normally breaks down cGMP, terminating this signal.[17] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby enhancing and prolonging the NO-mediated vasodilation in response to sexual stimulation.[15][16][18]

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and vasodilation.

Obesity and Metabolic Disorders

Though ultimately withdrawn from the market due to psychiatric side effects, the pyrazole derivative rimonabant was a first-in-class drug for obesity, highlighting another facet of pyrazole's biological potential.[19]

Case Study: Rimonabant (Acomplia)

Rimonabant acts as an inverse agonist or antagonist of the cannabinoid-1 (CB1) receptor.[19][20] The endocannabinoid system is a key regulator of appetite and energy balance.[21][22] CB1 receptors are found in the brain, particularly in regions that control food intake, as well as in peripheral tissues like adipose tissue and the liver.[20][23] By blocking these receptors, rimonabant was shown to decrease appetite, reduce body weight, and improve metabolic parameters such as insulin sensitivity and lipid profiles.[20][21]

Anticancer Activity

The pyrazole scaffold is a prominent feature in many compounds investigated for their anticancer properties.[24] Their mechanisms are diverse, including the inhibition of various protein kinases, carbonic anhydrase, and DNA binding interactions.[24] For example, celecoxib, in addition to its anti-inflammatory role, has been studied for its anticancer effects, which may involve both COX-2 dependent and independent pathways.[14] Numerous pyrazole derivatives have shown significant cytotoxic activity against various cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2).[24][25]

Other Therapeutic Areas

The biological activities of pyrazole derivatives extend to numerous other areas, including:

-

Antimicrobial and Antifungal: Derivatives have shown efficacy against bacteria like E. coli and S. aureus and fungi such as C. albicans.[7]

-

Antiviral: Certain pyrazoles have been investigated as potential antiviral agents.[6][8]

-

Anticonvulsant and Antidepressant: The pyrazole ring is present in molecules with activity in the central nervous system.[5][6]

-

Neuroprotection: The pyrazole-containing compound CDPPB is a positive allosteric modulator of the mGluR5 receptor and has shown neuroprotective effects in models of Huntington's disease.[26][27]

Evaluating Biological Activity: A Practical Guide

A robust and logical experimental workflow is critical to accurately characterize the biological activity of novel pyrazole derivatives. The choice of assays must be directly linked to the hypothesized mechanism of action.

Caption: A typical workflow for evaluating the biological activity of pyrazole derivatives.

In Vitro Enzyme Inhibition Assays

The first step for target-based drug discovery is to determine if the compound interacts with its intended molecular target.

Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol is a self-validating system to quantify the direct inhibitory effect of a pyrazole derivative on COX-2 activity.

-

Principle: This assay measures the peroxidase component of COX activity. The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2, a reaction that can be detected by a fluorometric probe. Inhibition of COX-2 results in a decreased fluorescent signal.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

Assay buffer (e.g., Tris-HCl)

-

Test pyrazole compounds and a known inhibitor (e.g., Celecoxib)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

-

-

Methodology:

-

Reagent Preparation: Prepare all reagents according to manufacturer's instructions. Dissolve test compounds in DMSO to create stock solutions.

-

Assay Plate Setup: To each well of the 96-well plate, add assay buffer.

-

Add Inhibitors: Add serial dilutions of the test pyrazole compounds or the reference inhibitor (Celecoxib) to the appropriate wells. Include wells with DMSO only as a vehicle control (100% activity) and wells without enzyme as a background control.

-

Enzyme Addition: Add the COX-2 enzyme (pre-incubated with heme) to all wells except the background control.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme. This step is crucial for achieving equilibrium.

-

Initiate Reaction: Add the arachidonic acid substrate and the fluorometric probe to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence signal every minute for 15-20 minutes.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Cell-Based Assays

Following enzymatic assays, it is essential to confirm that the compound is active in a more complex biological system.

Protocol: MTT Assay for Cytotoxicity/Antiproliferative Activity

This assay is fundamental for assessing the effect of pyrazole derivatives on the viability of cancer cell lines or for checking for general toxicity in non-cancerous cells.[28]

-

Principle: The MTT assay measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Human cancer cell line (e.g., MCF-7) and/or a normal cell line (e.g., Vero).[29]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyrazole compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Absorbance microplate reader

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test pyrazole compounds. Include wells with vehicle (DMSO) as a negative control and untreated cells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[29] The duration is critical and should reflect the cell line's doubling time and the compound's expected mechanism.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

In Vivo Models of Disease

The ultimate validation of a compound's efficacy requires testing in a living organism.

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of pyrazole derivatives.[7][10]

-

Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rat induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.

-

Materials:

-

Wistar rats or similar strain

-

Carrageenan solution (1% in saline)

-

Test pyrazole compound and a reference drug (e.g., Celecoxib or Diclofenac)[10]

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

-

Plebysmometer or digital calipers to measure paw volume/thickness

-

-

Methodology:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups: a control group (vehicle only), a reference drug group, and one or more test groups receiving different doses of the pyrazole compound.

-

Drug Administration: Administer the test compound, reference drug, or vehicle to the respective groups, typically via oral gavage, one hour before inducing inflammation.

-

Baseline Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each rat.

-

Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[7]

-

Data Analysis:

-

Calculate the percentage of edema (swelling) at each time point for each animal relative to its baseline volume.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

-

-

Quantitative Data and Structure-Activity Relationships (SAR)

Systematic evaluation of related pyrazole derivatives allows for the development of a Structure-Activity Relationship (SAR), which guides the optimization of lead compounds.

| Compound | Target | Activity (IC₅₀) | Therapeutic Area | Key Structural Features | Reference(s) |

| Celecoxib | COX-2 | ~0.04 µM | Anti-inflammatory | Diaryl-pyrazole with a benzenesulfonamide moiety | [11][14] |

| Sildenafil | PDE5 | ~3.5 nM | Erectile Dysfunction | Substituted pyrazolopyrimidinone core | [15][16] |

| Rimonabant | CB1 Receptor | ~10 nM | Anti-Obesity | 1,5-Diarylpyrazole | [19][20] |

| CDPPB | mGluR5 (PAM) | EC₅₀ ~20 nM (rat) | Neuroprotection | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide | [30] |

| Derivative 3j | T. cruzi | 2.75 µM | Anti-parasitic | 1-Aryl-1H-pyrazole-imidazoline with p-Cl substituent | [29] |

| Derivative 49 | EGFR/HER-2 | 0.26 µM / 0.20 µM | Anticancer | Pyrazole with specific kinase-binding motifs | [24] |

Table 1: Biological Activities of Representative Pyrazole Derivatives. IC₅₀/EC₅₀ values are approximate and can vary based on assay conditions.

The SAR for many pyrazole series reveals critical insights. For instance, in COX-2 inhibitors, the presence of a p-sulfonamide or a similar group on one of the phenyl rings is often crucial for selective binding.[14] In anticancer pyrazoles targeting kinases, the specific substitution patterns on the pyrazole and adjacent rings determine which kinase is inhibited.[24]

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its proven success across a multitude of therapeutic areas ensures its continued prominence as a privileged structure.[1][31] Future research will undoubtedly focus on synthesizing novel pyrazole libraries and screening them against new and challenging biological targets.[8][9] The integration of computational chemistry for virtual screening and SAR analysis, combined with high-throughput biological assays, will accelerate the discovery of the next generation of pyrazole-based therapeutics.[29] This guide provides a foundational framework for researchers embarking on this exciting endeavor, emphasizing the critical interplay between rational design, synthesis, and rigorous biological evaluation.

References

- Celecoxib - St

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

- Sildenafil - Wikipedia. [Link]

- Celecoxib - Wikipedia. [Link]

- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? - ACOG. [Link]

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

- [Mode of action of sildenafil] - PubMed. [Link]

- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. [Link]

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]

- What is the mechanism of Rimonabant?

- Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: a review - ResearchG

- What is the mechanism of Celecoxib?

- (PDF)

- The Role of Pyrazole Deriv

- Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

- The mechanism of action of sildenafil and its subsequent potential...

- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]

- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. [Link]

- Rimonabant - Wikipedia. [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

- Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

- Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory - PMC - PubMed Central. [Link]

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. [Link]

- An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022) | Harish Kumar - SciSpace. [Link]

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH. [Link]

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

- The mGluR5 Positive Allosteric Modulator, CDPPB, Ameliorates Pathology and Phenotypic Signs of a Mouse Model of Huntington's Disease - PubMed. [Link]

- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Public

- “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents” - BULLETIN FOR TECHNOLOGY AND HISTORY. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. Sildenafil - Wikipedia [en.wikipedia.org]

- 16. droracle.ai [droracle.ai]

- 17. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 19. Rimonabant - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 21. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. medchemexpress.com [medchemexpress.com]

- 27. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. bthnl.com [bthnl.com]

- 29. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 30. CDPPB | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 31. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, chemical properties, spectroscopic characterization, and potential applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its unique structural features allow it to interact with a wide range of biological targets. The introduction of a bromophenyl substituent at the 3-position and a carbaldehyde group at the 4-position of the pyrazole ring creates a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the aldehyde group is readily transformed into various other functional groups, making this compound a valuable intermediate in the quest for novel drug candidates.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of any chemical compound.

| Property | Value | Reference |

| CAS Number | 696646-49-8 | [1] |

| Molecular Formula | C₁₀H₇BrN₂O | [2][3] |

| Molecular Weight | 251.08 g/mol | [2] |

| Appearance | Solid | |

| Purity | 95% | [1] |

Safety Information: [1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthesis of this compound

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction is the cornerstone for the synthesis of pyrazole-4-carbaldehydes. The general mechanism involves the reaction of a substituted hydrazine with a β-keto compound to form a hydrazone, which then undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a related synthesis[4][5]):

Part 1: Synthesis of 3-(3-bromophenyl)hydrazone

-

To a solution of 3-bromoacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Add a catalytic amount of acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield the 3-(3-bromophenyl)hydrazone.

Part 2: Synthesis of this compound

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

-

To this freshly prepared Vilsmeier reagent, add the 3-(3-bromophenyl)hydrazone (1 equivalent) portion-wise, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the bromophenyl ring will appear as multiplets in the range of δ 7.0-8.0 ppm. The pyrazole ring protons will show distinct signals, with the aldehydic proton appearing as a singlet at a downfield chemical shift (δ 9.5-10.5 ppm). The N-H proton of the pyrazole ring will appear as a broad singlet. |

| ¹³C NMR | The carbon of the aldehyde group will be observed at a characteristic downfield position (δ 185-195 ppm). The carbon atoms of the pyrazole and bromophenyl rings will appear in the aromatic region (δ 110-150 ppm). |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (251.08 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion peak cluster. |

| FTIR | A strong absorption band corresponding to the C=O stretching of the aldehyde group will be present around 1670-1700 cm⁻¹. C-H stretching vibrations of the aromatic and pyrazole rings will be observed around 3000-3100 cm⁻¹, and the N-H stretching of the pyrazole ring will appear as a broad band in the region of 3200-3400 cm⁻¹. |

Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. The presence of the reactive aldehyde and the synthetically versatile bromine atom on the this compound core makes it an attractive starting material for generating libraries of diverse compounds for high-throughput screening.

Potential Therapeutic Areas:

-

Anticancer Agents: Pyrazole derivatives have shown promise as inhibitors of various kinases and other signaling pathways implicated in cancer progression.

-

Anti-inflammatory Drugs: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Functionalized pyrazoles have demonstrated activity against a range of bacteria and fungi.

-

Neurological Disorders: The scaffold has been explored for its potential in treating conditions like anxiety and epilepsy.

Drug Development Workflow:

Caption: A generalized workflow for the utilization of this compound in drug discovery.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in the field of drug discovery. Its versatile chemical nature, stemming from the presence of both a formyl group and a bromo-functionalized phenyl ring, allows for extensive chemical modifications to generate novel molecular entities. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, serving as a valuable resource for scientists engaged in the design and development of new therapeutic agents.

References

- Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397. [Link]

- Shetty, R., et al. (2008). Synthesis and Pharmacological Activities of Substituted Pyrazoles. Asian Journal of Chemistry, 20(7), 5035-5042. [Link]

- Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2650. [Link]

- PubChemLite. This compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to toxicological assessment. This guide provides a comprehensive technical overview of the solubility of 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for the design of novel therapeutics.[1][2]

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is not merely an academic exercise; it is a cornerstone of process chemistry, enabling purification, crystallization, and the preparation of formulations for preclinical and clinical studies. Poor solubility can present significant challenges, leading to increased development timelines and costs.[3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted physicochemical properties of this compound, offering a theoretical framework for its expected solubility in a range of common organic solvents. Recognizing the absence of empirical data in publicly available literature, the centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic equilibrium solubility. This protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data.

Predicted Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. Based on the structure of this compound and data from closely related analogues, we can establish a predicted physicochemical profile to guide our understanding of its solubility.

Molecular Structure and Properties

The molecular structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

A summary of its key physicochemical properties is provided in Table 1.

| Property | Predicted/Known Value | Source/Rationale |

| Molecular Formula | C₁₀H₇BrN₂O | - |

| Molecular Weight | 251.08 g/mol | [4] |

| Predicted XlogP | ~2.0 | [5] (Based on predicted value for the isomeric 5-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde) |

| Hydrogen Bond Donors | 1 (pyrazole N-H) | [6][7] (Inferred from the pyrazole moiety) |

| Hydrogen Bond Acceptors | 2 (pyrazole N, aldehyde O) | [6][7] (Inferred from the pyrazole and carbaldehyde moieties) |

| Polar Surface Area | 45.8 Ų | [8][9] (Based on the related 3-phenyl-1H-pyrazole-4-carbaldehyde) |

| Physical Form | Solid | [10] (For the isomeric 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde) |

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The interplay of the physicochemical properties outlined in Table 1 will govern the solubility of this compound in various organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The pyrazole N-H group can donate a hydrogen bond, while the pyrazole nitrogen and the carbaldehyde oxygen can accept hydrogen bonds.[6] This suggests that the compound should exhibit moderate to good solubility in polar protic solvents. The presence of the relatively nonpolar bromophenyl ring may, however, limit its solubility compared to simpler pyrazole structures. Generally, the solubility of pyrazole derivatives increases with temperature in organic solvents.[11]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents can accept hydrogen bonds but do not donate them. The hydrogen bond accepting capabilities of the solvent will interact favorably with the pyrazole N-H. DMSO and DMF are particularly strong hydrogen bond acceptors and are often excellent solvents for a wide range of organic compounds, including pyrazole derivatives.[12][13] Therefore, high solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The molecule possesses significant nonpolar character due to the bromophenyl ring. This will promote solubility in nonpolar solvents like toluene through van der Waals interactions. However, the polar pyrazole-4-carbaldehyde moiety will likely reduce its solubility in highly nonpolar, aliphatic solvents such as hexane. It is expected that the solubility will be lower in hexane compared to toluene.

The following diagram illustrates the relationship between the compound's structural features and its expected solubility.

A diagram illustrating the interplay of molecular features and solvent polarity.

Experimental Protocol for Thermodynamic Equilibrium Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The following protocol describes the determination of the thermodynamic equilibrium solubility of this compound using the reliable shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).[14][15]

Materials and Equipment

-

Compound: this compound (solid, purity >98%)

-

Solvents: A range of organic solvents (e.g., methanol, ethanol, acetone, DMSO, toluene, hexane) of HPLC grade or higher.

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatted shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (0.22 µm, compatible with the organic solvents used)

-

Syringes

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (a photodiode array detector is recommended)

-

HPLC column suitable for the analysis of pyrazole derivatives (e.g., C18 column).[16][17][18]

-

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow.

An experimental workflow for solubility determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

-

Stock Solution Preparation: Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or methanol) in a volumetric flask to make a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Part B: Sample Preparation and Equilibration

-

Addition of Excess Compound: To a series of glass vials, add an excess amount of the solid compound (e.g., 5-10 mg) to ensure that a saturated solution is formed. The exact amount should be recorded.

-

Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 2 mL) to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[19] The time to reach equilibrium can vary and should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[14]

Part C: Sample Processing and Analysis

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with the appropriate solvent to bring the concentration within the range of the calibration curve. The dilution factor must be recorded.

-

HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC. A typical HPLC method for a pyrazole derivative might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic or trifluoroacetic acid) and UV detection at a wavelength where the compound has maximum absorbance.[16][18]

-

Quantification: Construct a calibration curve by plotting the peak area from the HPLC analysis of the calibration standards against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor. The solubility can be expressed in units such as mg/mL or mol/L.

Conclusion and Significance

Ultimately, the most reliable path to understanding the solubility of this compound is through rigorous experimental determination. The detailed shake-flask protocol provided in this guide offers a validated and reliable method for generating high-quality, quantitative solubility data. Such data is indispensable for the rational design of purification processes, the development of suitable formulations for in vitro and in vivo studies, and the overall advancement of drug candidates from the laboratory to the clinic. The application of this protocol will empower researchers to make informed decisions, mitigating risks associated with poor solubility and accelerating the drug development timeline.

References

- Santa Cruz Biotechnology, Inc. This compound. [URL: https://www.scbt.com/p/3-3-bromophenyl-1h-pyrazole-4-carbaldehyde]

- protocols.io. In-vitro Thermodynamic Solubility. [URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvob9bpl4o/v1]

- Igbokwe, N. N., et al. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Chemistry & Biodiversity. [URL: https://discovery.researcher.life/article/a-highly-sensitive-rp-hplc-pda-analytical-method-for-detection-and-quantification-of-a-newly-synthesized-e-2-e-4-5-ethoxy-3-methyl-1-phenyl-1h-pyrazole-4-yl-but-3-en-2-ylidene-hydrazine-1-carbothioamide-in-nanosuspension/5101a0d33e721510427847b2c019904d]

- Solubility of Things. Pyrazole. [URL: https://solubilityofthings.

- PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/25841028/]

- Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Highly-Validated-RP-HPLC-Method-for-Pyrazoline-Sivagami-Sekar/e7d5b8f6a9e1e2c1b7e0c4f8d6a3a9c7b9b1e9c9]

- International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [URL: http://www.ijcpa.

- PubChemLite. This compound (C10H7BrN2O). [URL: https://pubchemlite.acs.org/compound/4201982]

- Evotec. Thermodynamic Solubility Assay. [URL: https://www.evotec.com/en/asset-download/1056]

- Sigma-Aldrich. 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0516]

- Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [URL: https://www.dissolutiontech.com/issues/201111/DT201111_A02.pdf]

- ResearchGate. (2018). 1236 SOLUBILITY MEASUREMENTS. [URL: https://www.researchgate.net/publication/327346610_1236_SOLUBILITY_MEASUREMENTS]

- PubChem. 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/876753]

- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [URL: https://www.researchgate.net/publication/368551939_Synthesis_Characterization_RP-HPLC_Method_Development_and_Validation_for_Qualitative_Estimation_of_4Z_3_Methyl_1_4_Nitrobenzoyl_1H_Pyrazole_45_Dione_44fluorophenyl_Hydrazone]

- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [URL: https://sielc.com/separation-of-pyrazole-on-newcrom-r1-hplc-column.html]

- PubChem. 1H-pyrazole-4-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5130673]

- PubMed Central. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212358/]

- ChemicalBook. Pyrazole | 288-13-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6689669.htm]

- PubMed Central. (2014). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270838/]

- BLD Pharm. 26033-20-5|3-Phenyl-1H-pyrazole-4-carbaldehyde. [URL: https://www.bldpharm.com/products/26033-20-5.html]

- BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. [URL: https://www.benchchem.

- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/27/15/4969]

- PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/291816]

- Neuroquantology. (2022). SYNTHESIS OF PYRAZOLE DERIVATIVES BASED ON HEXA-2,4-DIYNE-1,6-DIOLS MONOESTERS. [URL: https://www.neuroquantology.com/index.php/journal/article/view/1000]

- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/23/1/134]

- Sigma-Aldrich. 1h-pyrazole-4-carboxaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023147]

- ChemScene. 35344-95-7 | 1H-Pyrazole-4-carbaldehyde. [URL: https://www.chemscene.com/products/1H-Pyrazole-4-carbaldehyde-35344-95-7.html]

- International Journal of Advanced Research and Review. (2016). ACOUSTICAL STUDIES OF SOME PYRAZOLE DERIVATIVES IN DMF AND DMSO SOLUTIONS AT 298.15 K. [URL: https://ijarr.in/admin/upload/2016041517.pdf]

- Oriental Journal of Chemistry. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [URL: https://www.orientjchem.

- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [URL: https://www.researchgate.net/publication/267332766_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity]

- New Journal of Chemistry. (2015). Selective induced polarization through electron transfer in acetone and pyrazole ester derivatives via C–H⋯O [[double bond, length as m-dash]] C interaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/nj/c5nj01015h]

- NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. [URL: https://www.inno-pharmchem.com/product/26033-20-5.html]

- ResearchGate. (2015). Synthesis and reactions of pyrazole-4-carbaldehydes. [URL: https://www.researchgate.net/publication/282163909_Synthesis_and_reactions_of_pyrazole-4-carbaldehydes]

- MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [URL: https://www.mdpi.com/1420-3049/26/11/3139]

- Oriental Journal of Chemistry. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [URL: https://www.orientjchem.

- ResearchGate. (2007). Cytotoxicity study of pyrazole derivatives. [URL: https://www.researchgate.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [URL: https://globalresearchonline.net/journalcontents/v64-2/10.pdf]

- RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra06049a]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. evotec.com [evotec.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C10H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijarr.org [ijarr.org]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 18. ijcpa.in [ijcpa.in]

- 19. In-vitro Thermodynamic Solubility [protocols.io]

An In-depth Technical Guide to 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract